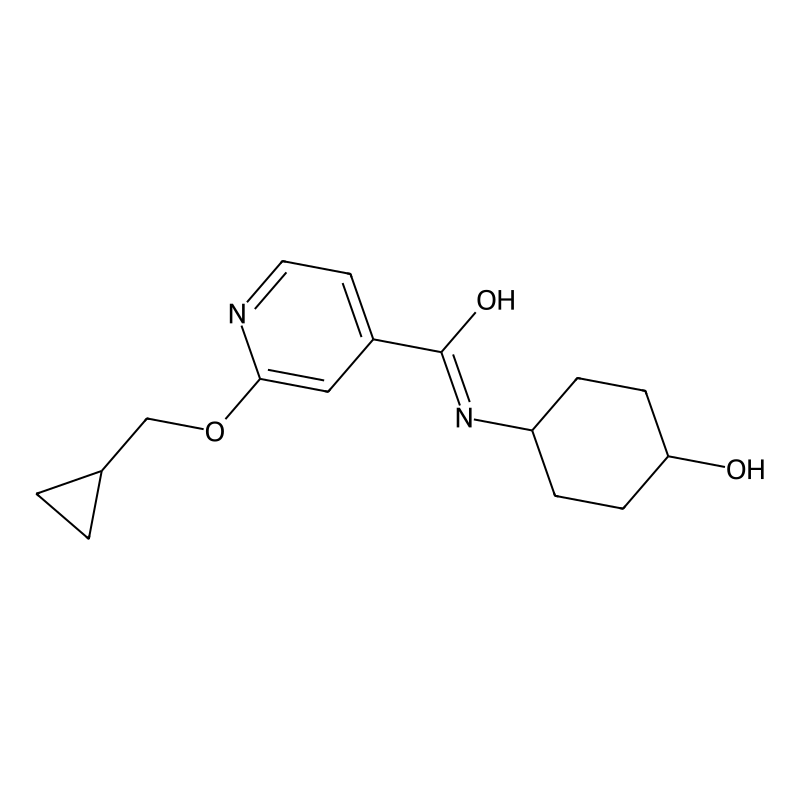

2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide is a chemical compound with the molecular formula and a molecular weight of 290.36 g/mol. This compound features a pyridine ring substituted with a cyclopropylmethoxy group and a hydroxycyclohexyl moiety, contributing to its unique structural properties. The presence of these functional groups suggests potential interactions with biological targets, making it of interest in medicinal chemistry and pharmacology .

Preclinical Studies:

SCH 58235 is a synthetic ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating gene expression related to lipid and carbohydrate metabolism []. Studies have shown that SCH 58235 exhibits potent PPARγ agonist activity, promoting adipogenesis (fat cell formation) and improving insulin sensitivity in cell cultures and animal models [, ].

The reactivity of 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide can be explored through various chemical transformations. Typical reactions may include:

- Nucleophilic substitutions at the carboxamide nitrogen, which could introduce various substituents.

- Hydrolysis of the carboxamide to yield the corresponding carboxylic acid and amine.

- Reduction reactions, where the carbonyl group in the carboxamide could be reduced to an amine under appropriate conditions.

These reactions can be utilized to synthesize derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Research indicates that 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide may possess significant biological activities. Its structure suggests potential interactions with various receptors, particularly those involved in neurological pathways. Preliminary studies have indicated that this compound could exhibit:

- Analgesic effects, potentially useful in pain management.

- Anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

- Neuroprotective effects, which could benefit neurodegenerative disease models.

Further biological assays are necessary to fully elucidate its pharmacological profile and mechanisms of action.

The synthesis of 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide typically involves several key steps:

- Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of the cyclopropylmethoxy group: This step may involve alkylation reactions where cyclopropylmethanol is used as a reagent.

- Amidation: The final step involves coupling the hydroxycyclohexyl amine with the pyridine derivative to form the desired carboxamide.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

The potential applications of 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide span various fields, including:

- Pharmaceutical development: As a lead compound for designing new analgesics or anti-inflammatory agents.

- Research tools: To investigate specific biological pathways in cellular models.

- Agricultural chemicals: If found effective against pests or diseases, it could be modified for use in agrochemicals.

Interaction studies are crucial for understanding how 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide interacts with biological targets. Techniques such as:

- Molecular docking studies: To predict binding affinities and orientations with target proteins.

- In vitro assays: To evaluate its effects on cell viability, receptor binding, and signaling pathways.

These studies help establish the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Chloro-4-(cyclopropylmethoxy)-pyridine-2-carboxylic acid | Chlorine substitution on pyridine | Enhanced lipophilicity |

| N-(4-Hydroxyphenyl)-pyridine-3-carboxamide | Hydroxyphenyl group instead of cyclohexyl | Potentially different pharmacodynamics |

| 6-(Cyclopropylmethoxy)-5-(3,4-dichlorophenyl)-pyridine-2-carboxamide | Dichlorophenyl substitution | Increased potency against certain targets |

These compounds exhibit variations in their biological activity and pharmacological profiles due to differences in their substituents, highlighting the uniqueness of 2-(cyclopropylmethoxy)-N-(4-hydroxycyclohexyl)pyridine-4-carboxamide in its potential applications .